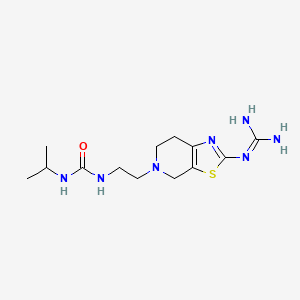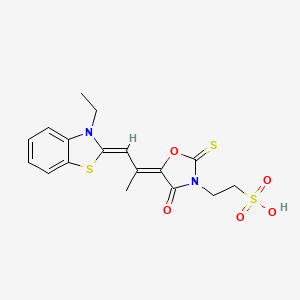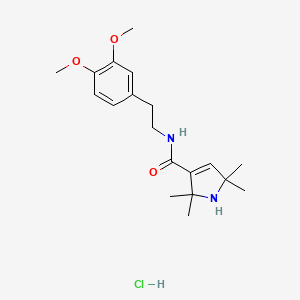
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,5,5-tetramethyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,5,5-tetramethyl-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxamide group, and a dimethoxyphenyl ethyl side chain. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,5,5-tetramethyl-, monohydrochloride involves several steps, including the formation of the pyrrole ring, the introduction of the carboxamide group, and the attachment of the dimethoxyphenyl ethyl side chain. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, resulting in the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,5,5-tetramethyl-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,5,5-tetramethyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2,5,5-tetramethyl-, monohydrochloride is unique due to its specific structure and functional groups. Similar compounds may include other pyrrole derivatives or carboxamide-containing molecules, but the presence of the dimethoxyphenyl ethyl side chain and the tetramethyl groups sets this compound apart. This uniqueness may contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
93968-96-8 |
|---|---|
Formule moléculaire |
C19H29ClN2O3 |
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H28N2O3.ClH/c1-18(2)12-14(19(3,4)21-18)17(22)20-10-9-13-7-8-15(23-5)16(11-13)24-6;/h7-8,11-12,21H,9-10H2,1-6H3,(H,20,22);1H |
Clé InChI |
WLSQTUQOOAFLMC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C(N1)(C)C)C(=O)NCCC2=CC(=C(C=C2)OC)OC)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


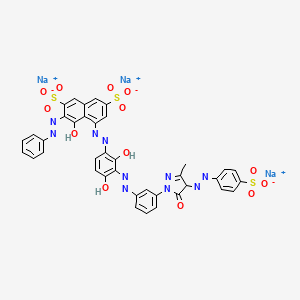
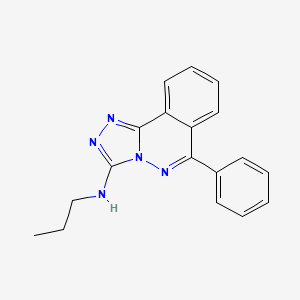
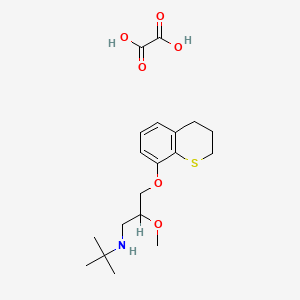
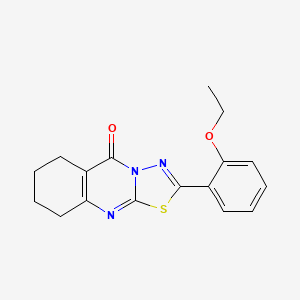

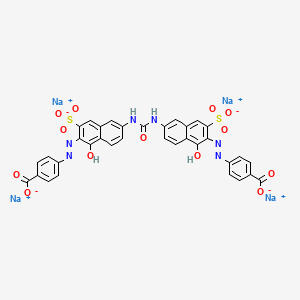

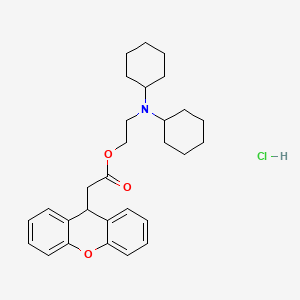
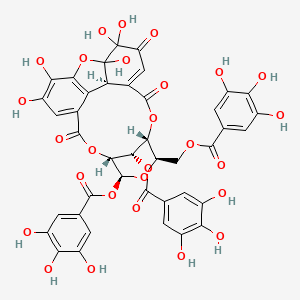
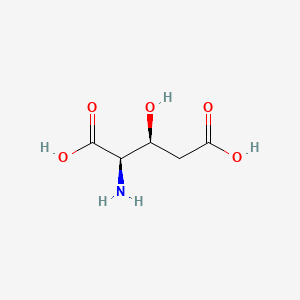
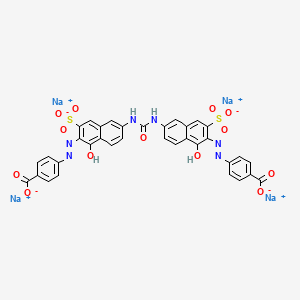
![thiazol-5-ylmethyl N-[(1S,2S,4S)-4-[[(2S)-2-[[amino-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-1-benzyl-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12752463.png)
